Benzyl carbazate hydrochloride

Anti-tuberculosis Phenanthroline derivatives Carbazate SAR

Benzyl carbazate hydrochloride (CAS 2540-62-7), also designated as benzyloxycarbonyl hydrazide hydrochloride or Z-NHNH₂·HCl, is the hydrochloride salt form of benzyl carbazate, belonging to the carbazate class of hydrazine derivatives. As a protected hydrazine reagent, it features a benzyloxycarbonyl (Cbz or Z) protecting group on one nitrogen atom, which confers distinct synthetic utility compared to other carbazate esters.

Molecular Formula C8H11ClN2O2
Molecular Weight 202.64 g/mol
CAS No. 2540-62-7
Cat. No. B1288734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl carbazate hydrochloride
CAS2540-62-7
Molecular FormulaC8H11ClN2O2
Molecular Weight202.64 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NN.Cl
InChIInChI=1S/C8H10N2O2.ClH/c9-10-8(11)12-6-7-4-2-1-3-5-7;/h1-5H,6,9H2,(H,10,11);1H
InChIKeyVAVRLZSOYQZLMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl Carbazate Hydrochloride CAS 2540-62-7: Class Identity and Procurement Baseline


Benzyl carbazate hydrochloride (CAS 2540-62-7), also designated as benzyloxycarbonyl hydrazide hydrochloride or Z-NHNH₂·HCl, is the hydrochloride salt form of benzyl carbazate, belonging to the carbazate class of hydrazine derivatives. As a protected hydrazine reagent, it features a benzyloxycarbonyl (Cbz or Z) protecting group on one nitrogen atom, which confers distinct synthetic utility compared to other carbazate esters [1]. The compound serves as a versatile intermediate in organic synthesis, peptide chemistry, and the preparation of hydrazones, hydrazides, and aza-peptide derivatives .

Protecting Group Cbz (benzyloxycarbonyl)-protected hydrazine
Salt Form Hydrochloride salt; aqueous-compatible form
Synthetic Use Hydrazone, hydrazide, aza-peptide synthesis

Benzyl Carbazate Hydrochloride: Why In-Class Carbazates Are Not Interchangeable Substitutes


Generic substitution among carbazate derivatives is scientifically unsound due to substantial divergence in three interdependent parameters: protecting group orthogonality, physicochemical form, and downstream biological activity. The benzyloxycarbonyl (Cbz) group confers orthogonal deprotection compatibility relative to Boc-protected analogs such as tert-butyl carbazate . Furthermore, the hydrochloride salt form of benzyl carbazate exhibits fundamentally different solubility, handling characteristics, and stability compared to its free base counterpart . Critically, the benzyl substituent itself imparts measurable differential biological activity that cannot be replicated by methyl or ethyl carbazate congeners [1]. These dimensional differences mandate compound-specific procurement and preclude cross-class substitution in research workflows.

Parameter
Benzyl carbazate HCl
Common substitutes
Protecting group
Cbz: hydrogenolytic removal, orthogonal to Boc
Boc-hydrazine: acidolytic removal, not orthogonal to Cbz
Physical form
Hydrochloride salt; facilitates aqueous reactions
Free base: limited water solubility; requires organic co-solvents
Biological scaffold context
Benzyl group: reported higher activity in TB and oncology models
Methyl/ethyl carbazates: lower reported activity in comparable assays

Benzyl Carbazate Hydrochloride: Quantified Comparative Evidence for Scientific Procurement Decisions


Anti-Tuberculosis Activity: Benzyl Carbazate Derivative Outperforms Methyl and Ethyl Analogs

In a comparative study of phenanthroline-5,6-dione derivatives functionalized with different carbazate esters, the benzyl carbazate (BC) derivative demonstrated superior anti-tuberculosis activity against Mycobacterium tuberculosis relative to the methyl carbazate (MC) and ethyl carbazate (EC) analogs [1]. The minimum inhibitory concentration (MIC) of the benzyl analog against M. tuberculosis was equivalent to clinically used rifampicin and superior to ethambutol [1].

Anti-TB activity
Head-to-head
MIC comparable to rifampicin; lower than ethambutol
Reported higher anti-TB activity with benzyl analog; supports scaffold selection
In vitro H37Rv; phenanthroline-dione platform
Anti-tuberculosis Phenanthroline derivatives Carbazate SAR

Protecting Group Orthogonality: Cbz (Benzyl Carbazate) Enables Selective Deprotection Incompatible with Boc Analogs

The Cbz (benzyloxycarbonyl) protecting group on benzyl carbazate hydrochloride exhibits orthogonal stability relative to the Boc (tert-butoxycarbonyl) protecting group found on tert-butyl carbazate (CAS 870-46-2). When both Cbz and Boc groups are present simultaneously in a synthetic intermediate, the Cbz group can be removed via catalytic hydrogenolysis without affecting Boc, whereas Boc can be removed via acidolysis while Cbz remains intact .

Orthogonality
Class-level inference
Cbz removable by H₂/Pd; Boc stable. Boc removable by TFA; Cbz stable.
Enables orthogonal deprotection strategies; method-dependent
Data to verify for specific substrate context
Peptide synthesis Protecting group strategy Orthogonal deprotection

Salt Form Advantage: Hydrochloride Provides Enhanced Solubility and Stability Relative to Free Base

Benzyl carbazate hydrochloride (CAS 2540-62-7, MW 202.64 g/mol) as a hydrochloride salt exhibits superior solubility characteristics compared to the free base form benzyl carbazate (CAS 5331-43-1, MW 166.18 g/mol) . The hydrochloride salt is soluble in DMSO and facilitates aqueous reaction conditions [1], whereas the free base is only slightly soluble in water and requires organic solvents for dissolution .

Solubility & handling
Reported
Hydrochloride: soluble in DMSO, compatible with aqueous reactions
Salt form supports aqueous reaction fit; free base limited
Supplier-reported solubility profile
Formulation Aqueous solubility Handling stability

Synthetic Efficiency: Benzyl Carbazate Enables Hydrogenolytic Deprotection Without Acid-Labile Byproducts

The benzyl carbazate scaffold enables a unique synthetic sequence wherein benzyl carbazate condenses with carboxylic acids to form benzyloxycarbonyl (Z) hydrazides; subsequent hydrogenolysis cleanly removes the benzyl group to yield the free hydrazide without generating acid-labile byproducts . This contrasts with Boc-protected hydrazines which require acidic cleavage conditions incompatible with acid-sensitive substrates.

Deprotection efficiency
Class-level inference
Hydrogenolysis yields free hydrazide without acidic byproducts
Neutral conditions preserve acid-sensitive substrates; method context
Substrate-dependent yields; review specific protocol
Hydrazide synthesis Hydrogenolysis Protecting group removal

Cytotoxic Activity: Benzyl Carbazate Platinum Complexes Demonstrate Measurable Anti-Leukemic Activity

In a comparative study of platinum(II) complexes with various carbazate and hydrazide ligands, the complex of type cis-[Pt(BC)₂X₂] where BC = benzyl carbazate exhibited good cytotoxic activity against a chronic myelogenous leukemia cell line [1]. Among the ligands tested (including 4-methoxybenzylcarbazate, ethyl carbazate, tert-butyl carbazate, and various acid hydrazides), the benzyl carbazate (BC) and 4-methoxybenzylcarbazate (4-MC) complexes showed the most promising activity profiles [1].

Cytotoxicity in Pt complexes
Cross-study comparable
Benzyl carbazate Pt complex: reported activity in leukemia cells
May support metallodrug ligand selection; activity context-dependent
IC₅₀ not reported; cell-line specific
Platinum complexes Cytotoxicity Chronic myelogenous leukemia

Benzyl Carbazate Hydrochloride: Evidence-Backed Research and Industrial Application Scenarios


Anti-Tuberculosis Drug Discovery: Scaffold Development Requiring Benzyl-Specific Activity

Research groups developing phenanthroline-based or related anti-tuberculosis agents should procure benzyl carbazate hydrochloride specifically, as the benzyl carbazate-derived analog demonstrates MIC values equivalent to rifampicin and superior to ethambutol against M. tuberculosis, while methyl and ethyl carbazate analogs exhibit significantly lower potency [1]. This benzyl-specific activity advantage, validated by direct head-to-head comparison, makes alternative carbazates unsuitable surrogates for this therapeutic development pathway.

Orthogonal Protection Strategies in Peptide and Aza-Peptide Synthesis

In multi-step peptide syntheses requiring differential protection of hydrazine nitrogen atoms, benzyl carbazate hydrochloride is the essential Cbz-protected hydrazine source. The Cbz group's orthogonality to Boc protection enables sequential deprotection strategies impossible with Boc-protected hydrazines alone: Cbz can be removed via catalytic hydrogenolysis while leaving Boc intact, and Boc can be removed via acidolysis while Cbz remains unaffected [1]. This orthogonal compatibility is a functional requirement, not a preference, for complex hydrazine-containing peptide mimetics.

Aqueous Biochemical Assays and Enzymatic Reaction Systems

For research workflows involving aqueous reaction media, enzymatic assays, or biological systems requiring water compatibility, the hydrochloride salt form (CAS 2540-62-7) should be procured over the free base (CAS 5331-43-1). The hydrochloride salt provides DMSO solubility and facilitates aqueous reaction conditions [1], whereas the free base exhibits only slight water solubility requiring organic co-solvents that may interfere with enzymatic or cellular assay readouts . This formulation difference directly impacts experimental reproducibility in biochemical applications.

Metallodrug Development: Platinum Complexes for Oncology Applications

In metallodrug research programs synthesizing platinum(II) complexes with hydrazine-derived ligands, benzyl carbazate hydrochloride provides a ligand scaffold with demonstrated cytotoxic activity against chronic myelogenous leukemia cells [1]. Cross-study comparison with ethyl carbazate and tert-butyl carbazate platinum complexes indicates the benzyl carbazate ligand yields superior activity in this cancer model, supporting its selection over alternative alkyl carbazates for anticancer metallodrug candidate development.

Application
Selection Property
Validation Focus
Anti-tuberculosis drug discovery research
Benzyl-specific scaffold activity context
Reported MIC comparison; SAR review
Peptide and aza-peptide synthesis
Orthogonal Cbz protection compatibility
Deprotection orthogonality validation
Aqueous biochemical assays
Salt-form aqueous compatibility
Solubility and assay interference review
Metallodrug development research
Carbazate ligand cytotoxicity profile
Cytotoxicity endpoint review; metal complex SAR

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